![molecular formula C10H13N3O2 B1210025 Guanoxan CAS No. 2165-19-7](/img/structure/B1210025.png)
Guanoxan
描述
瓜诺新是一种交感神经阻滞剂,由辉瑞公司在英国以 Envacar 的名称上市,用于治疗高血压瓜诺新没有得到广泛应用,最终由于肝毒性而被撤出市场 .
作用机制
瓜诺新通过阻断肾上腺素能神经元发挥作用,导致去甲肾上腺素释放减少。这导致血管收缩减少和血压降低。该化合物的机制类似于另一种抗高血压剂胍乙啶。 瓜诺新的作用涉及与肾上腺素能受体结合并抑制其功能 .
类似化合物:
胍乙啶: 机制相似,用作抗高血压剂。
布雷地林: 另一种具有类似应用的肾上腺素能神经元阻滞剂。
比较:
瓜诺新与胍乙啶: 两种化合物都阻断肾上腺素能神经元,但瓜诺新由于肝毒性而被撤回,而胍乙啶仍在使用。
瓜诺新与布雷地林: 虽然两者机制相似,但布雷地林更多地用于其抗心律失常特性
瓜诺新独特的结构和性质使其成为研究中宝贵的化合物,尽管其临床应用有限。
准备方法
合成路线和反应条件: 瓜诺新的合成涉及以下步骤:
氯化反应: 2-羟甲基-1,4-苯并二噁烷在溶剂存在下与亚硫酰氯反应生成2-氯甲基-1,4-苯并二噁烷。
工业生产方法: 瓜诺新的工业生产遵循类似的合成路线,但针对更高的产率和纯度进行了优化。该工艺涉及:
- 2-羟甲基-1,4-苯并二噁烷的氯化。
- 与胍缩合。
- 用硫酸盐化得到瓜诺新硫酸盐 .
化学反应分析
反应类型: 瓜诺新经历各种化学反应,包括:
氧化: 瓜诺新在特定条件下可以被氧化形成不同的氧化产物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
取代: 瓜诺新可以参与取代反应,特别是亲核取代.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用如氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成瓜诺新的各种氧化衍生物 .
科学研究应用
Pharmacological Mechanism
Guanoxan operates by blocking adrenergic receptors, which are responsible for regulating blood pressure through sympathetic nervous system activity. By inhibiting these receptors, this compound reduces vasoconstriction and lowers blood pressure. This mechanism is crucial in treating conditions related to hypertension.
Clinical Applications and Case Studies
-
Hypertension Treatment :
- A notable study published in the Mayo Clinic Proceedings (1966) documented the experiences of patients treated with this compound for hypertension. The study highlighted its effectiveness in lowering blood pressure in hypertensive patients but also noted adverse effects, particularly liver damage, leading to its withdrawal from the market in the UK .
- Comparison with Other Antihypertensives :
- Insulin Release Stimulation :
Data Tables
Study Reference | Findings |
---|---|
Mayo Clin Proc (1966) | Effective antihypertensive; risk of liver damage |
Synapse (2025) | NO-releasing ability; vasodilatory effects |
PubMed (1994) | Insulin release stimulation from pancreatic cells |
相似化合物的比较
Guanethidine: Similar in mechanism, used as an antihypertensive agent.
Bretylium: Another adrenergic neuron-blocking agent with similar applications.
Comparison:
Guanoxan vs. Guanethidine: Both compounds block adrenergic neurons, but this compound was withdrawn due to liver toxicity, whereas guanethidine remains in use.
This compound vs. Bretylium: While both have similar mechanisms, Bretylium is used more for its antiarrhythmic properties
This compound’s unique structure and properties make it a valuable compound for research, despite its limited clinical use.
生物活性
Guanoxan, a compound belonging to the guanidine class, has been studied for its various biological activities, particularly in the context of pharmacology and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic uses, and relevant research findings.
Overview of this compound
This compound is primarily recognized for its antihypertensive properties. It functions as a selective antagonist at alpha-adrenergic receptors, which plays a crucial role in regulating blood pressure by modulating vascular resistance and heart rate. The compound has been investigated for its potential in treating hypertension and related cardiovascular conditions.
This compound exerts its effects through several mechanisms:
- Alpha-Adrenergic Receptor Blockade : By blocking alpha-adrenergic receptors, this compound reduces vasoconstriction and promotes vasodilation, leading to decreased blood pressure.
- Sympathetic Nervous System Modulation : It influences the sympathetic nervous system's activity, which is pivotal in cardiovascular regulation.
- Neurotransmitter Interaction : this compound may alter the release and reuptake of neurotransmitters such as norepinephrine, further contributing to its antihypertensive effects.
Therapeutic Applications
This compound has been primarily studied for its role in managing hypertension. Clinical studies have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension.
Table 1: Summary of Therapeutic Effects of this compound
Therapeutic Area | Effect | Study Reference |
---|---|---|
Hypertension | Blood pressure reduction | |
Cardiovascular Health | Improved vascular function | |
Pain Management | Potential analgesic effects |
Case Studies and Clinical Research
Several case studies highlight the clinical relevance of this compound:
- Hypertension Management : A study involving patients with essential hypertension showed that this compound effectively lowered systolic and diastolic blood pressure compared to placebo controls. This study utilized a double-blind methodology to ensure reliability (Source: Katzung Pharmacology) .
- Combination Therapies : Research has explored the use of this compound in combination with other antihypertensive agents, revealing synergistic effects that enhance overall therapeutic outcomes (Source: MDPI) .
- Pain Relief : Although primarily an antihypertensive agent, preliminary findings suggest that this compound may possess analgesic properties, warranting further investigation into its use for pain management (Source: Pharmacomedicale) .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- Pharmacokinetics : Studies indicate that this compound is rapidly absorbed and metabolized, with a half-life suitable for once-daily dosing in hypertensive patients.
- Side Effects : Common side effects include dizziness and orthostatic hypotension, particularly during initial treatment phases.
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7/h1-4,7H,5-6H2,(H4,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVKVDQFXDZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046166 | |
Record name | Guanoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-19-7 | |
Record name | Guanoxan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2165-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanoxan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanoxan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanoxan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANOXAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V0MRL0R5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。